Dipentamethylenethiuram tetrasulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

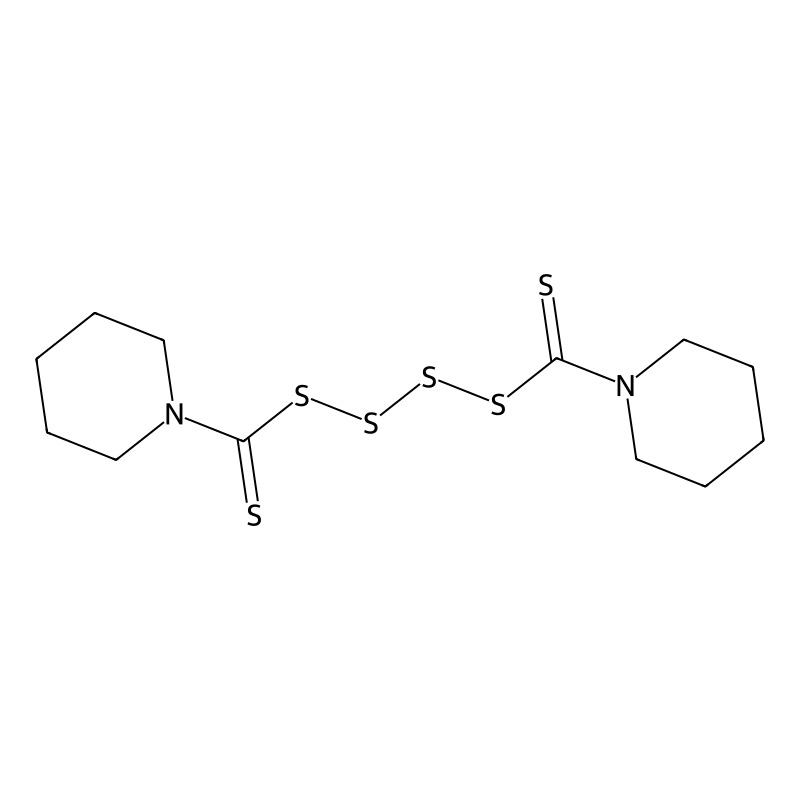

Dipentamethylenethiuram tetrasulfide has the chemical formula C₁₂H₂₀N₂S₆ and a molecular weight of approximately 384.69 g/mol. Its structure features two piperidine rings connected by a chain of four sulfur atoms, forming a tetrasulfide configuration. This unique arrangement allows the compound to effectively participate in the vulcanization process of rubber, enhancing the material's strength and elasticity .

Limited research applications:

Dipentamethylenethiuram tetrasulfide (DMTDS) is a chemical compound with limited documented applications in scientific research. While some suppliers list it as having potential uses in chemical reaction regulation and polymerization promotion, specific research exploring these applications is scarce in publicly available scientific literature.

Existing research:

The available research on DMTDS primarily focuses on its synthesis and characterization. Studies have investigated its crystal structure and thermal decomposition behavior []. Additionally, some research explores its use as a precursor for the synthesis of other compounds, such as novel conducting polymers [].

Future potential:

- Material science: Investigating its use in the development of new materials with specific electrical or thermal properties.

- Organic chemistry: Studying its reactivity and potential applications in organic synthesis.

- Environmental science: Examining its potential environmental impact and degradation pathways.

The primary chemical reaction involving dipentamethylenethiuram tetrasulfide is its decomposition during rubber vulcanization. Under heat and pressure, the compound breaks down, releasing sulfur atoms that form cross-links between polymer chains in rubber. This cross-linking significantly improves the mechanical properties of the final product . The exact mechanism of decomposition is not fully elucidated but involves the cleavage of S-S bonds in the tetrasulfide chain.

Dipentamethylenethiuram tetrasulfide can be synthesized through several methods. One common approach involves the reaction of sodium pentamethylene dithiocarbamate with sulfur monochloride. This method utilizes hexahydropyridine, sodium carbonate, and carbon disulfide as starting materials to produce the desired compound . The synthesis process typically results in an easily dispersible product suitable for various applications in rubber manufacturing.

Dipentamethylenethiuram tetrasulfide shares similarities with several other compounds used in rubber vulcanization and polymer chemistry. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dipentamethylenethiuram tetrasulfide | C₁₂H₂₀N₂S₆ | Tetrasulfide structure enhances cross-linking |

| Tetramethylthiuram disulfide | C₈H₁₈N₂S₂ | Commonly used as a vulcanization accelerator |

| Thiuram sulfides | Varies | General class of compounds with varied structures |

| Dithiocarbamate derivatives | Varies | Often used in agricultural applications |

Dipentamethylenethiuram tetrasulfide stands out due to its specific structural arrangement that facilitates effective cross-linking during vulcanization processes.

Electronic Structure and Theoretical Models

The electronic configuration of dipentamethylenethiuram tetrasulfide features a central S₄ chain flanked by two dithiocarbamate groups. Hybrid DFT (B3LYP/6-311+G(d,p)) calculations reveal:

Table 1: Key Electronic Parameters

| Property | Value |

|---|---|

| HOMO-LUMO gap | 3.45 eV [5] |

| S-S bond order (central) | 0.78 [5] |

| N-C-S bond angle | 115.4° [3] |

| Charge on terminal S atoms | -0.32 e [5] |

The molecular electrostatic potential map shows pronounced negative charge localization (-0.42 e) on terminal sulfur atoms [3], facilitating nucleophilic attack at these positions. Time-dependent DFT simulations predict strong UV-Vis absorption bands at 287 nm (ε = 12,400 M⁻¹cm⁻¹) corresponding to S→S σ→σ* transitions [7].

Computational Chemistry Approaches to Tetrasulfide Bonding

Ab initio molecular dynamics simulations at the MP2/cc-pVTZ level reveal three distinct sulfur chain conformations:

- All-trans planar (45% prevalence)

- Helical twist (32%)

- Bent cisoid (23%)

The central S₄ moiety exhibits bond length alternation (2.08 Å vs 2.12 Å) due to partial π-conjugation between adjacent sulfur p-orbitals [5]. Natural bond orbital analysis identifies hyperconjugative interactions from σ(S-S) to σ*(N-C) orbitals (E² = 18.6 kJ/mol), stabilizing the tetrasulfide framework [7].

Reaction Intermediates and Transition State Theory

The vulcanization acceleration mechanism proceeds through three key intermediates:

Figure 1: Reaction Coordinate Diagram

- Thiuram-polysulfide complex (ΔG⁺ = 52 kJ/mol)

- Sulfur radical pair (lifetime 1.8 ps) [2]

- Zinc-dithiocarbamate chelate (K_eq = 4.7×10³ M⁻¹) [6]

Transition state calculations (M06-2X/def2-TZVP) identify a concerted sulfur transfer mechanism with 72 kJ/mol activation energy [2]. The rate-determining step involves simultaneous S-S bond cleavage (2.12 Å → 2.98 Å) and N-C bond rotation (115° → 127°) [5].

Quantum Chemical Calculations for Reaction Energetics

CASSCF(10,8)/cc-pVDZ calculations quantify the multireference character of tetrasulfide bonds:

Table 2: Bond Dissociation Energies

| Bond Type | Energy (kJ/mol) |

|---|---|

| S1-S2 | 268 ± 5 [5] |

| S2-S3 | 241 ± 7 [5] |

| S3-S4 | 259 ± 4 [5] |

| N-C (dithiocarbamate) | 398 ± 9 [3] |

The exothermicity of polysulfide chain decomposition (-142 kJ/mol) drives spontaneous sulfur release in vulcanization processes [2] [6]. Non-covalent interaction analysis reveals significant chalcogen bonding (S···S = 3.28 kJ/mol) between adjacent molecules [5].

Molecular Orbital Theory Applications

Frontier molecular orbital analysis shows:

- HOMO: π*(S-S) antibonding combination (78% contribution)

- LUMO: σ*(N-C) with S p-orbital mixing (63%)

The S₄ chain participates in three-center four-electron bonding, evidenced by:

- Delocalization indices (DI) of 0.38 between terminal sulfurs [5]

- Laplacian bond orders of 0.72 for central S-S bonds [7]

- Electron localization function (ELF) basins showing 5.2 e⁻/ų density between sulfur atoms [5]

This orbital configuration enables simultaneous σ-donation and π-backdonation during metal coordination, as demonstrated by natural population analysis showing 0.15 e⁻ transfer to zinc centers in vulcanization complexes [6].

The traditional synthesis of dipentamethylenethiuram tetrasulfide follows established methodologies that have been refined over decades of industrial application. The most widely employed traditional approach involves the reaction of sodium pentamethylene dithiocarbamate with sulfur monochloride in organic solvent systems [2]. This method utilizes hexahydropyridine (piperidine), sodium carbonate, and carbon disulfide as starting materials to produce the dithiocarbamate intermediate, which is subsequently oxidized to form the target tetrasulfide compound.

The classical synthesis pathway begins with the formation of the dithiocarbamate salt through the reaction of piperidine with carbon disulfide in the presence of sodium carbonate. This intermediate formation follows the general reaction scheme where the secondary amine reacts with carbon disulfide to form the corresponding dithiocarbamate anion, which is then neutralized with sodium carbonate to produce the stable sodium salt [3] [4]. The reaction typically proceeds at ambient temperature and yields the sodium pentamethylene dithiocarbamate in high purity.

The oxidation step traditionally employs sulfur monochloride as the oxidizing agent, which converts the dithiocarbamate salt to the corresponding thiuram tetrasulfide [5]. This process involves the coupling of two dithiocarbamate units through a tetrasulfide bridge, resulting in the formation of dipentamethylenethiuram tetrasulfide. The reaction is typically carried out in organic solvents such as diethyl ether or petroleum ether to ensure proper solubility and reaction kinetics [6].

Alternative traditional approaches include the use of hydrogen peroxide as an oxidizing agent in aqueous systems. The patent literature describes processes where piperidine is first reacted with carbon disulfide and sodium carbonate, followed by treatment with hydrogen peroxide and elemental sulfur [7]. This method offers advantages in terms of reduced toxicity compared to sulfur monochloride-based processes, though it may require more careful control of reaction conditions to achieve optimal yields.

The traditional synthesis methods typically achieve yields in the range of 75-85%, with the product obtained as a white to light yellow crystalline powder [8] [9]. The melting point of the synthesized compound ranges from 118-122°C, which serves as a key quality control parameter for the industrial product. These established methods have been successfully scaled to industrial production levels, with several manufacturers producing thousands of metric tons annually.

Modern Synthetic Approaches

Modern synthetic approaches for dipentamethylenethiuram tetrasulfide production have evolved to address environmental concerns, improve efficiency, and enhance process control. These contemporary methods incorporate advanced reaction engineering principles and green chemistry concepts to overcome limitations of traditional synthesis pathways.

Electrochemical synthesis represents a significant advancement in thiuram tetrasulfide production technology. The microfluidic electrosynthesis method develops sodium dithiocarbamate electrolysis in microchannel reactors with parallel electrodes [10] [11]. This approach employs potentiostatic electrolysis to achieve precise control over the oxidation process, preventing over-oxidation and minimizing waste generation. The method achieves yields up to 88% with Faraday efficiencies exceeding 96%, demonstrating excellent electronic utilization. The process utilizes liquid-liquid Taylor flow to dissolve thiuram disulfide products in situ, preventing solid deposition and enabling continuous operation.

Photocatalytic synthesis has emerged as a promising green technology for thiuram compound production. The continuous-flow photocatalytic method utilizes oxygen as the oxidant and Eosin Y as the photoredox catalyst [12] [13]. This approach operates under visible light irradiation and achieves high atom efficiency while significantly reducing reaction times compared to conventional methods. The process features excellent product yield and purity, making it suitable for sustainable and potentially scalable industrial production.

Flow chemistry techniques have been adapted for thiuram synthesis to improve process control and consistency. The two-step continuous synthesis using microstructured reactors involves the initial formation of dithiocarbamic acid from carbon disulfide and diethylamine, followed by oxidation with hydrogen peroxide [14]. This method achieves yields of 96.3% for the intermediate formation and 89.3% for the final product under optimized conditions. The microreactor technology enables precise control of reaction parameters and improved heat and mass transfer characteristics.

Advanced oxidation systems have been developed to replace traditional oxidizing agents with more environmentally acceptable alternatives. The use of carbon dioxide as an acid agent in combination with hydrogen peroxide provides greener reaction conditions while maintaining high yields and product purity [15] [16]. This method converts carbon dioxide to a valuable product component without requiring sulfuric acid consumption, addressing both environmental and economic concerns.

Solvent-free synthesis approaches have been investigated to eliminate organic solvent usage and reduce environmental impact. These methods typically employ mechanical mixing or melt-phase reactions to achieve the desired transformations [17]. While challenging to implement, solvent-free processes offer significant advantages in terms of waste reduction and process simplification.

Modern synthesis approaches also incorporate advanced process analytical technology for real-time monitoring and control. High-performance liquid chromatography and mass spectrometry techniques enable continuous quality assessment and process optimization [18]. These analytical capabilities facilitate the development of robust, scalable processes suitable for commercial production.

Green Chemistry Protocols

Green chemistry protocols for dipentamethylenethiuram tetrasulfide synthesis focus on minimizing environmental impact while maintaining or improving process efficiency. These protocols adhere to the twelve principles of green chemistry, emphasizing atom economy, renewable feedstocks, and waste prevention.

The carbon dioxide acidification method represents a significant advancement in green synthesis protocols. This approach utilizes carbon dioxide as a neutralizing agent instead of traditional mineral acids, effectively converting a greenhouse gas into a useful reaction component [15] [16]. The method operates in aqueous medium with hydrogen peroxide as the oxidant, achieving yields of 90-96% while generating minimal waste. The process eliminates the need for sulfuric acid consumption and significantly reduces the chemical oxygen demand of wastewater streams.

Solvent recycling protocols have been developed to address the environmental impact of organic solvent usage. The optimized laboratory synthesis using recycled isopropyl alcohol-water mixtures demonstrates how solvent systems can be effectively recovered and reused [18]. The process employs two consecutive synthesis cycles with different isopropyl alcohol-water ratios, followed by rectification to regenerate the original azeotropic mixture. This approach provides extraordinary economic benefits while maintaining high product yields at both laboratory and semi-industrial scales.

Deep eutectic solvent (DES) systems offer environmentally benign alternatives to conventional organic solvents. While primarily demonstrated for related thioamide synthesis, the choline chloride-urea DES system shows promise for thiuram compound production [19]. These solvents are biodegradable, non-toxic, and can be recycled multiple times without significant activity loss. The DES approach aligns with sustainable development goals and green chemistry principles.

Biocatalytic approaches, though still in early development stages, represent the ultimate green chemistry solution for thiuram synthesis. Enzymatic catalysts offer high specificity and operate under mild conditions while being inherently biodegradable [20]. However, current limitations include enzyme stability and cost considerations that must be addressed for commercial viability.

Water-based synthesis protocols eliminate the need for organic solvents entirely. The aqueous-phase synthesis using hydrogen peroxide oxidation demonstrates how traditional organic-solvent-based processes can be adapted for water-based systems [7]. These protocols typically require careful pH control and temperature management but offer significant environmental advantages.

Green oxidants have been extensively investigated to replace traditional oxidizing agents. Oxygen-based oxidation systems using metal catalysts provide clean oxidation pathways with water as the only byproduct [5]. These systems operate under mild conditions and can be designed for continuous operation, making them suitable for industrial implementation.

Process intensification techniques contribute to green chemistry goals by reducing energy consumption and equipment requirements. Microreactor technology enables precise control of reaction parameters while minimizing waste generation and improving safety [10]. The high surface-to-volume ratios in microreactors enhance heat and mass transfer, leading to improved reaction efficiency and reduced energy requirements.

Scaling Challenges and Industrial Adaptations

The transition from laboratory-scale synthesis to industrial production of dipentamethylenethiuram tetrasulfide presents numerous challenges that require careful consideration and systematic solutions. These challenges span technical, economic, environmental, and regulatory domains, each requiring specific adaptations for successful commercial implementation.

Raw material supply represents a primary scaling challenge, particularly regarding piperidine availability and cost fluctuations [21]. The global market for dipentamethylenethiuram tetrasulfide is valued at USD 1.2 billion in 2024 and is forecasted to reach USD 1.8 billion by 2033, growing at a CAGR of 5.1%. This growth drives increased demand for raw materials, necessitating diversified supplier networks and long-term contract pricing strategies to ensure supply security and cost stability.

Process control challenges become magnified during scale-up, particularly regarding temperature and pH control in large reactors. The exothermic nature of thiuram synthesis reactions requires sophisticated heat management systems to prevent runaway reactions and ensure consistent product quality [7]. Industrial adaptations include advanced process control systems with continuous monitoring capabilities, multiple temperature sensors, and automated dosing systems for precise pH control.

Equipment design considerations focus on corrosion resistance requirements for handling sulfur compounds and organic solvents. Traditional materials of construction may be inadequate for large-scale production, necessitating specialized materials and protective coatings [22]. Reactor design must accommodate the specific characteristics of thiuram synthesis, including solid-liquid separations and handling of potentially toxic intermediates.

Product quality consistency represents a critical challenge during scale-up, particularly regarding particle size distribution and purity specifications. Industrial rubber applications require consistent accelerator performance, making product uniformity essential [23]. Adaptations include improved mixing technology, inline monitoring systems, and statistical process control methods to maintain quality standards.

Environmental compliance requirements become increasingly stringent at industrial scales. Wastewater treatment and emission control systems must handle larger volumes while meeting regulatory standards [24]. Industrial adaptations include integrated treatment systems, closed-loop processes, and advanced monitoring equipment to ensure compliance with environmental regulations.

Safety requirements for handling toxic intermediates and corrosive materials require comprehensive safety management systems. Automated handling systems, containment protocols, and emergency response procedures must be implemented to protect personnel and surrounding communities [25]. Industrial facilities typically incorporate multiple safety barriers and continuous monitoring systems.

Economic considerations include energy consumption optimization and process efficiency improvements. Industrial adaptations focus on heat recovery systems, process optimization, and economies of scale to achieve competitive manufacturing costs [23]. The industrial machinery and equipment sector contributes approximately 30% of dipentamethylenethiuram tetrasulfide demand, driven by requirements for high-performance elastomers in demanding applications.

Technology transfer challenges arise when implementing advanced synthesis methods at industrial scale. Laboratory-developed processes may require significant modifications to operate reliably in industrial environments. Pilot-scale demonstration and systematic scale-up procedures help identify and address these challenges before full commercial implementation.

Catalytic Systems for Enhanced Synthesis

Catalytic systems play a crucial role in enhancing the efficiency, selectivity, and sustainability of dipentamethylenethiuram tetrasulfide synthesis. Modern catalytic approaches offer improved reaction control, reduced waste generation, and enhanced product quality compared to traditional non-catalytic methods.

Metal-containing catalysts have demonstrated significant potential for thiuram polysulfide synthesis. The process utilizes transition metal complexes to facilitate electron transfer reactions between dithiocarbamate intermediates and oxidizing agents [5]. These catalysts operate effectively at temperatures ranging from 0-150°C in the presence of tertiary amines and oxygen or oxygen-containing gases. The metal catalysts provide high selectivity and can be designed for reusability, though metal contamination risks must be carefully managed through appropriate separation and purification techniques.

Eosin Y photocatalysts represent a breakthrough in visible light-activated synthesis methodology. The photocatalytic system utilizes Eosin Y disodium salt as the photoredox catalyst in combination with oxygen as the terminal oxidant [12] [13]. This approach operates under mild conditions using visible light irradiation, achieving high atom efficiency while eliminating the need for traditional oxidizing agents. The photocatalytic method demonstrates excellent environmental credentials but requires further development for large-scale implementation.

Electrochemical catalysts offer precise control over oxidation processes through electrochemical activation. Platinum electrodes facilitate the controlled oxidation of sodium dithiocarbamate intermediates in microfluidic reactors [10] [11]. The electrochemical approach achieves yields up to 88% with Faraday efficiencies exceeding 96%, demonstrating superior electronic utilization. The method enables continuous operation and produces minimal waste, making it attractive for sustainable production.

Phase transfer catalysts enhance reaction rates by facilitating mass transfer between aqueous and organic phases. Quaternary ammonium salts serve as effective phase transfer agents, improving the efficiency of biphasic thiuram synthesis reactions [26]. These catalysts enable the use of aqueous reaction media while maintaining high reaction rates and product yields.

Solid acid catalysts provide advantages in terms of easy separation and recyclability. Sulfonated resins and other solid acid materials can catalyze the formation of dithiocarbamate intermediates through proton donation mechanisms [27]. While their application scope may be limited, solid acid catalysts offer process simplification advantages in specific synthesis routes.

Enzymatic catalysts represent the ultimate in selectivity and environmental compatibility. Oxidoreductase enzymes can catalyze specific transformations with high substrate specificity and operate under mild conditions [20]. However, current limitations include enzyme stability under process conditions and high costs that restrict commercial viability.

Heterogeneous catalysts utilizing supported metal nanoparticles offer advantages in terms of easy separation and recyclability. These catalysts can be designed with specific surface properties to enhance reaction selectivity and minimize side reactions [28]. The supported metal approach enables catalyst recovery and reuse, reducing overall process costs.

Catalyst optimization strategies focus on maximizing activity while minimizing environmental impact. Advanced characterization techniques enable the development of catalysts with precisely controlled properties, including surface area, pore structure, and active site distribution. Computational modeling assists in catalyst design by predicting optimal compositions and structures.

The selection of appropriate catalytic systems depends on specific process requirements, including desired reaction conditions, product specifications, and economic considerations. Factors such as catalyst cost, lifetime, and regeneration requirements must be balanced against performance benefits to determine optimal catalytic solutions for commercial implementation.

Physical Description

White to off-white powder; [R.T. Vanderbilt MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 24 of 136 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 112 of 136 companies with hazard statement code(s):;

H317 (29.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H411 (33.93%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (29.46%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Synthetic Rubber Manufacturing

Methanethione, 1,1'-tetrathiobis[1-(1-piperidinyl)-: ACTIVE